molecular formula C24H32O10 B12775179 Tetraacetyl-thymol-beta-D-glucoside

Tetraacetyl-thymol-beta-D-glucoside

Cat. No.: B12775179
M. Wt: 480.5 g/mol
InChI Key: ZFXQDMCMNZYJHB-GNADVCDUSA-N
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Description

NIOSH/LZ5980370 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH) This compound is part of a broader effort to understand and mitigate chemical hazards in the workplace

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIOSH/LZ5980370 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of NIOSH/LZ5980370 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in specialized reactors to maintain optimal conditions for the synthesis .

Chemical Reactions Analysis

Types of Reactions

NIOSH/LZ5980370 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Tetraacetyl-thymol-beta-D-glucoside exhibits significant antimicrobial activity, making it a candidate for use in pharmaceuticals. Research indicates that it retains the bactericidal properties of thymol while being more stable and less absorbable in the upper gastrointestinal tract. This characteristic allows it to reach the lower gut, where it can be hydrolyzed by microbial enzymes to release active thymol, which exerts its antimicrobial effects against pathogens such as Salmonella, Escherichia coli, and Campylobacter .

Potential as a Prebiotic
The compound has been studied for its potential prebiotic effects. It is hypothesized that this compound can promote the growth of beneficial gut microbiota by resisting degradation in the proximal gut while being hydrolyzed in the distal gut. This selective action may enhance gut health and improve resistance to enteric infections .

Food Safety Applications

Preservative Potential
Due to its antimicrobial properties, this compound could be utilized as a natural preservative in food products. Its ability to inhibit the growth of spoilage organisms and foodborne pathogens makes it an attractive alternative to synthetic preservatives, which are often associated with adverse health effects .

Enhancement of Food Quality
In addition to its preservative capabilities, this compound may improve the overall quality of food products by extending shelf life and maintaining flavor integrity. Its application could be particularly beneficial in meat and dairy industries, where microbial contamination poses significant risks .

Agricultural Applications

Animal Health
Studies have explored the use of this compound in livestock feed to reduce pathogen loads in the gastrointestinal tracts of animals. In vivo studies demonstrated that it could lower the prevalence of pathogenic bacteria like Salmonella in swine, suggesting its potential as a feed additive to enhance animal health and food safety .

Crop Protection
The compound's antimicrobial properties may also extend to agricultural applications, where it could be used to protect crops from bacterial pathogens. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use while maintaining crop yield and quality .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial EfficacyThis compound showed significant reduction in Campylobacter counts in treated broilers compared to untreated controls .
Prebiotic PotentialDemonstrated resistance to absorption in the proximal gut; hydrolysis by gut microbiota resulted in effective antimicrobial activity .
Livestock HealthIn swine studies, administration led to decreased Salmonella populations post-treatment .

Mechanism of Action

The mechanism of action of NIOSH/LZ5980370 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

NIOSH/LZ5980370 can be compared with other similar compounds, such as:

Uniqueness

What sets NIOSH/LZ5980370 apart from these similar compounds is its specific chemical structure and unique properties

Properties

Molecular Formula

C24H32O10

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1

InChI Key

ZFXQDMCMNZYJHB-GNADVCDUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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